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Compound of Interest

Compound Name: T-1032

Cat. No.: B1242534

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization
of T-1032, also identified as SHR1032, a novel non-cyclic dinucleotide (CDN) small molecule
STING (Stimulator of Interferon Genes) agonist. The following protocols and data are derived
from published research and are intended to guide researchers in studying the in vitro activities
of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of SHR1032
in comparison to the first-generation STING agonist, ADU-S100.

Table 1: STING Pathway Activation in THP1 Reporter Cells
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Target Cell
Compound . Assay Readout Result
Line
THP1-STING- IRF Luciferase Luciferase o
SHR1032 . Potent activation
R232 Reporter Activity
Less potent
THP1-STING- IRF Luciferase Luciferase activation
ADU-S100 o
R232 Reporter Activity compared to
SHR1032
THP1-STING- IRF Luciferase Luciferase
SHR1032 o Potent activation
H232 Reporter Activity
THP1-STING- IRF Luciferase Luciferase o
SHR1032 . Potent activation
HAQ Reporter Activity
IRF Luciferase Luciferase o
SHR1032 THP1-STING-KO o No activation
Reporter Activity

Table 2: IFN[ Production in Various Cell Lines
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Compound Cell Line Assay Readout Result
THP1-STING- . Higher induction
SHR1032 ELISA IFNB Production
R232 than ADU-S100
THP1-STING- . Detectable
ADU-S100 ELISA IFNB Production ) )
R232 induction
Human PBMCs o
. Significant IFN
SHR1032 (R232 ELISA IFNB Production )
production
homozygous)
Detectable IFNf
Cynomolgus . )
SHR1032 PBMC ELISA IFNB Production production (lower
than ADU-S100)
Cynomolgus . Detectable IFN
ADU-S100 ELISA IFNB Production )
PBMC production
Detectable IFN3
Mouse . _
SHR1032 ELISA IFNB Production production (lower
RAW?264.7
than ADU-S100)
Mouse . Detectable IFNf3
ADU-S100 ELISA IFNB Production )
RAW?264.7 production
Table 3: Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines
Compound Target Cell Line Assay Result
] Inhibition of cell
SHR1032 THP1-STING-R232 CellTiter Glo
growth
] No effect on cell
SHR1032 THP1-STING-KO CellTiter Glo
growth
) Inhibition of cell
SHR1032 MV-4-11 CellTiter Glo
growth
] Inhibition of cell
SHR1032 MOLM-16 CellTiter Glo
growth
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Experimental Protocols
STING Activation Reporter Assay

This assay measures the ability of SHR1032 to activate the STING pathway, leading to the
expression of a reporter gene under the control of an IFN-responsive element.

a. Cell Line:

o THP1-Blue™ ISG cells stably expressing a secreted embryonic alkaline phosphatase
(SEAP) reporter gene inducible by IRF3/7.

o THP1-STING reporter cells with different haplotypes (R232, H232, HAQ) and STING
knockout (KO) cells can also be used.[1][2][3]

b. Materials:

e SHR1032

e ADU-S100 (as a control)

e DMSO (vehicle control)

e Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
o 96-well plates

o Luciferase assay reagent (e.g., QUANTI-Luc™)

e Luminometer

c. Protocol:

e Seed THP1 reporter cells in a 96-well plate at a density of 1 x 1075 cells/well and incubate
overnight.

o Prepare serial dilutions of SHR1032 and ADU-S100 in cell culture medium. A final DMSO
concentration should be kept below 0.5%.
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e Remove the old medium from the cells and add the compound dilutions. Include a vehicle-
only control.

 Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2][3]

e Measure the luciferase activity according to the manufacturer's instructions for the luciferase
assay reagent.

e Record the luminescence using a luminometer.

IFNB Production Assay (ELISA)

This protocol quantifies the amount of IFN[3 secreted by cells upon stimulation with SHR1032.
a. Cell Lines:

e THP1-STING-R232 cells

e Human Peripheral Blood Mononuclear Cells (PBMCs)
e Cynomolgus PBMCs

» Mouse RAW264.7 macrophage cells[2][3]

b. Materials:

e SHR1032

e ADU-S100 (as a control)

e DMSO (vehicle control)

» Cell culture medium

o 96-well plates

e Human IFNB ELISA kit

e Mouse IFNB ELISA kit
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e Plate reader

c. Protocaol:

o Seed the cells in a 96-well plate at an appropriate density.

» Treat the cells with various concentrations of SHR1032 or ADU-S100.
 Incubate for a specified period (e.g., 24 hours).

e Collect the cell culture supernatant.

o Perform the IFNB ELISA according to the manufacturer's protocol.

o Measure the absorbance using a plate reader.

o Calculate the concentration of IFN3 based on a standard curve.

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key proteins in the STING signaling
pathway, such as TBK1.

a. Cell Lines:

e THP1-STING-R232 cells

o Mouse RAW264.7 macrophage cells[2][3]

b. Materials:

e SHR1032 (e.g., 10 uM)

« ADU-S100 (e.g., 40 pM)

o RIPA buffer with protease and phosphatase inhibitors

o Primary antibodies: anti-pTBK1, anti-TBK1, anti-STING, anti-a-tubulin

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9122897/
https://www.researchgate.net/publication/360751465_SHR1032_a_novel_STING_agonist_stimulates_anti-tumor_immunity_and_directly_induces_AML_apoptosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e HRP-conjugated secondary antibodies

o SDS-PAGE gels

o Western blot transfer system

o Chemiluminescence detection reagent

c. Protocol:

e Seed cells in a suitable culture dish and grow to 70-80% confluency.

o Treat the cells with SHR1032 or ADU-S100 for various time points.

o Lyse the cells in RIPA buffer.[3]

o Determine the protein concentration of the lysates.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane and incubate with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies.

» Detect the protein bands using a chemiluminescence substrate.

Cell Viability Assay

This assay determines the effect of SHR1032 on the viability of cancer cell lines.

a. Cell Lines:

AML cell lines: THP1-STING-R232, THP1-STING-KO, MV-4-11, MOLM-16[3]

b. Materials:

SHR1032

CellTiter-Glo® Luminescent Cell Viability Assay kit
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e 96-well plates

e Luminometer

c. Protocol:

e Seed the AML cells in a 96-well plate.

o Treat the cells with a range of concentrations of SHR1032.

¢ Incubate for a specified period (e.g., 72 hours).

o Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

o Measure the luminescence to determine the number of viable cells.

Visualizations
Signaling Pathway of SHR1032

Click to download full resolution via product page

Caption: The signaling pathway of SHR1032, a STING agonist.

Experimental Workflow for In Vitro Characterization of
SHR1032
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In Vitro Experimental Workflow
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Downstream Mechanistic & Functional Assays

Pathway Activation Confirmation Antiproliferative Effects
(Western Blot for pTBK1) (Cell Viability Assay on AML cells)

End: In Vitro Profile
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Caption: A typical experimental workflow for the in vitro characterization of SHR1032.

Note on MP1032

Another compound, MP1032, has been described with a different mechanism of action. It is a
ROS (Reactive Oxygen Species) scavenger and exhibits immune-modulating properties. In
vitro studies have shown its ability to suppress viral replication in a dose-dependent manner in
Vero cells.[4] Its mechanism is based on activation by a localized alkaline environment created
by excessive ROS, leading to the scavenging of these ROS.[4]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1242534?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699954/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1242534?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/SHR1032-specifically-and-potently-activates-STING-signaling-pathway-IRF-luciferase_fig2_360751465
https://pmc.ncbi.nlm.nih.gov/articles/PMC9122897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9122897/
https://www.researchgate.net/publication/360751465_SHR1032_a_novel_STING_agonist_stimulates_anti-tumor_immunity_and_directly_induces_AML_apoptosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699954/
https://www.benchchem.com/product/b1242534#t-1032-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b1242534#t-1032-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b1242534#t-1032-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b1242534#t-1032-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1242534?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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